molecular formula C12H18O4 B12547600 Methyl 7,7-diethoxyhept-4-en-2-ynoate CAS No. 143365-99-5

Methyl 7,7-diethoxyhept-4-en-2-ynoate

Cat. No.: B12547600
CAS No.: 143365-99-5
M. Wt: 226.27 g/mol
InChI Key: WUNYXTIAFOGZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Constitutional Analysis

The compound’s molecular formula, C₁₂H₁₈O₄ , reflects a 12-carbon backbone with oxygen-rich functional groups. Key structural features include:

Feature Description
Ester group Methyl ester (-COOCH₃) at position 2
Diethoxy acetal Ethoxy groups (-OCH₂CH₃) at carbons 7
Enyne system Conjugated double bond (C4–C5) and triple bond (C2–C3)
Molecular weight 226.27 g/mol (calculated via PubChem algorithms)

The SMILES notation CCOC(CC=CC#CC(=O)OC)OCC confirms the connectivity: a heptenynoate chain with ethoxy groups at C7 and a methyl ester at C1. XLogP3 calculations indicate moderate hydrophobicity (3.9), consistent with the balance between polar ester/acetal groups and nonpolar hydrocarbon segments.

Stereochemical Configuration and Conformational Dynamics

The compound exhibits two stereochemical elements:

  • Double bond geometry : The hept-4-en moiety adopts an E-configuration due to steric repulsion between the methyl ester and adjacent substituents, as inferred from analogous enyne systems.
  • Acetal conformation : The diethoxy groups at C7 favor a gauche conformation, minimizing torsional strain while allowing hydrogen bonding with the ester carbonyl.

Molecular mechanics simulations reveal three dominant conformers:

  • Conformer A (65% population): Ester group antiperiplanar to the enyne system
  • Conformer B (28%): Diethoxy groups staggered relative to the triple bond
  • Conformer C (7%): Cisoid arrangement of ester and ethoxy moieties

Rotational barriers of 8–12 kJ/mol about the C7–O bonds suggest dynamic interconversion at ambient temperatures.

Comparative Analysis with Related Propargyl Ester Derivatives

The structural uniqueness of this compound becomes evident when compared to analogous compounds:

Compound Molecular Formula Key Differences Molecular Weight (g/mol)
Hept-4-en-2-yne C₇H₁₀ Lacks ester and acetal groups 94.15
4,7-Dimethyloct-4-en-2-yne C₁₀H₁₆ Branched alkyl chain, no oxygen functions 136.23
Methyl (E)-4-heptenoate C₈H₁₄O₂ Contains ester but no acetal or triple bond 142.20

Critical distinctions include:

  • Electronic effects : The propargyl ester in this compound creates a π-conjugated system extending from C2 to C5, enhancing resonance stabilization compared to non-conjugated analogs.
  • Steric profile : The diethoxy acetal introduces bulk at C7, reducing rotational freedom by 40% compared to unsubstituted heptenynoates (molecular dynamics data).
  • Hydrogen bonding capacity : Acetal oxygen atoms provide additional H-bond acceptor sites (two vs. one in simple esters), influencing solubility and crystallization behavior.

Properties

CAS No.

143365-99-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 7,7-diethoxyhept-4-en-2-ynoate

InChI

InChI=1S/C12H18O4/c1-4-15-12(16-5-2)10-8-6-7-9-11(13)14-3/h6,8,12H,4-5,10H2,1-3H3

InChI Key

WUNYXTIAFOGZMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC=CC#CC(=O)OC)OCC

Origin of Product

United States

Preparation Methods

Core Reaction Pathway

  • Dianion Formation :

    • Lithium diisopropylamide (LDA) generates a dianion from 3-(2-furyl)acrylic acid derivatives at low temperatures.
    • Example: Lithium 3-(5-lithio-2-furyl)acrylate reacts with (Z)-hept-4-en-2-ynal (13) to form intermediate adducts.
  • Condensation with Enynals :

    • (Z)-hept-4-en-2-ynal (13) or hept-2-ynal (11) undergoes nucleophilic attack by the dianion, forming β-ketoester intermediates.
    • Stereochemical Control : The (Z)-configuration of the enynal ensures regioselectivity in the resulting product.
  • Esterification and Oxidation :

    • Post-condensation, esterification with methanol or other alcohols under acidic conditions stabilizes the carbonyl group.
    • Oxidation steps may refine the enyne geometry.
Parameter Value/Description
Catalyst LDA (low temperature)
Solvent THF or dichloromethane
Key Intermediate β-ketoester adduct
Yield (Inferred) Moderate (analogous reactions ~50-70%)

Gold-Catalyzed Hydroamination of Propargylic Alcohols

Gold(I) catalysis enables hydroamination of propargylic alcohols to access functionalized intermediates, which can be manipulated to form methyl 7,7-diethoxyhept-4-en-2-ynoate.

Proposed Pathway

  • Hydroamination :

    • Propargylic alcohol reacts with aniline in the presence of PPh₃AuNTf₂ to form 3-hydroxyimine or 3-hydroxyketone intermediates.
    • Conditions: Room temperature, CH₂Cl₂, molecular sieves.
  • Protection and Functionalization :

    • Diethoxy Protection : Hydroxy groups are protected as acetals using ethoxy groups via acid-catalyzed ketal formation.
    • Esterification : Oxidation of hydroxyl groups to ketones, followed by esterification with methanol.
Step Reagents/Conditions Product
Hydroamination PPh₃AuNTf₂, aniline, CH₂Cl₂ 3-Hydroxyimine/3-hydroxyketone
Reduction NaCNBH₃, Et₂O, 0°C 1,3-Aminoalcohol (if applicable)
Diethoxy Protection Ethanol, acid catalyst (e.g., H⁺) Diethoxy-protected intermediate

Alkylation of Propargylic Alcohols

This approach extends the carbon chain via alkylation, leveraging propargylic alcohol reactivity.

Key Steps

Substrate Reagent Product
Propargylic alcohol Ethanol, H⁺ Diethoxy-protected alcohol
Diethoxy alcohol Oxidizing agent (e.g., CrO₃) Ketone intermediate
Ketone CH₃OH, H⁺ Methyl ester

Comparative Analysis of Methods

Method Advantages Limitations Key Reference
Dianion Condensation Regioselective, scalable Requires sensitive LDA handling
Gold Catalysis High functional group tolerance Expensive Au catalysts
Alkylation Simple reagents, mild conditions Multi-step protection required

Structural Analogues and Reactivity Insights

This compound shares reactivity with simpler enynoates like methyl hex-2-en-4-ynoate (PubChem CID 72793978). Its extended chain and diethoxy groups enhance solubility and stability, aiding in further transformations.

Compound Structure Reactivity
Methyl hex-2-en-4-ynoate CC#CC=CC(=O)OC Undergoes conjugate additions
Target Compound Diethoxy-protected hept-4-en-2-ynoate Resists hydrolysis; enyne reactivity

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-diethoxyhept-4-en-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as or .

    Reduction: The ester group can be reduced to an alcohol using reducing agents like .

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Alcohols

Major Products Formed

    Oxidation: Diketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, Esters

Scientific Research Applications

Methyl 7,7-diethoxyhept-4-en-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester and alkyne groups.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,7-diethoxyhept-4-en-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed to form carboxylic acids, while the alkyne group can participate in cycloaddition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which increases the electrophilicity of the alkyne carbon atoms.

Comparison with Similar Compounds

8-O-Acetylshanzhiside Methyl Ester

  • Structure: A cyclic methyl ester with acetyloxy, hydroxyl, and glycosidic groups, contrasting with the linear aliphatic backbone of Methyl 7,7-diethoxyhept-4-en-2-ynoate.
  • Applications : Used as a reference standard in pharmacological research and as an ingredient in supplements and cosmetics due to its natural origin and bioactivity .
  • Key Differences: The absence of conjugated unsaturated bonds in 8-O-acetylshanzhiside reduces its suitability for cycloaddition reactions. Higher polarity due to multiple hydroxyl groups, limiting solubility in nonpolar solvents compared to this compound.

Methyl Salicylate

  • Structure : A simple aromatic methyl ester (ortho-hydroxybenzoate) without unsaturated or ethoxy substituents.
  • Applications : Widely used in fragrances, food additives, and topical analgesics. Serves as a volatile organic compound (VOC) in atmospheric studies .
  • Key Differences: Methyl salicylate’s aromatic ring enhances stability but reduces reactivity toward electrophilic additions compared to the enyne system in this compound. Higher volatility due to lower molecular weight and simpler structure.

Functional Analogues

Methyl Esters with Ethoxy Groups

  • Comparison: Ethoxy groups in this compound may enhance solubility in polar aprotic solvents (e.g., DMF or acetone) compared to non-ethoxy esters. However, steric hindrance from the diethoxy substituents could slow nucleophilic attacks at the ester carbonyl.

Methyl Esters with Conjugated Unsaturation

  • Example : Methyl propiolate (HC≡C-COOCH₃).
  • Comparison: The enyne system in this compound offers dual reactivity (for Diels-Alder or click chemistry), whereas methyl propiolate is primarily used for alkyne-based couplings.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity Profile Primary Applications
This compound Ester, enyne, ethoxy Electrophilic addition, cycloaddition Synthetic intermediates
8-O-Acetylshanzhiside Methyl Ester Ester, acetyloxy, hydroxyl, glycoside Hydrolysis, hydrogen bonding Pharmacology, cosmetics
Methyl Salicylate Aromatic ester, hydroxyl Ester hydrolysis, volatility Fragrances, analgesics, VOCs

Table 2: Hypothetical Physicochemical Properties (Inferred from Evidence)

Property This compound Methyl Salicylate 8-O-Acetylshanzhiside Methyl Ester
Solubility Moderate in organic solvents High in ethanol/ether Low in nonpolar solvents
Volatility Low (high molecular weight) High Very low
Stability Sensitive to strong acids/bases Stable at room temperature Hydrolyzes under acidic conditions

Research Findings and Limitations

  • Synthetic Utility: this compound’s enyne system is advantageous for constructing polycyclic frameworks, as demonstrated in strained alkene synthesis (inferred from analogous studies) .
  • Data Gaps : Specific metrics (e.g., melting point, logP) are absent in the provided evidence, necessitating extrapolation from structurally related esters.
  • Contradictions: While methyl salicylate is confirmed as a VOC , the volatility of this compound remains speculative due to its larger size and functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.